molecular formula C16H17NO4 B2620473 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate CAS No. 538338-54-4

4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate

Cat. No. B2620473
CAS RN: 538338-54-4
M. Wt: 287.315
InChI Key: YAJJQECXEFTFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound 2 and has a molecular formula of C16H19NO5.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes and proteins, which play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
Several studies have been conducted to investigate the biochemical and physiological effects of this compound. These studies have shown that this compound has the potential to modulate various biochemical pathways and physiological processes, including inflammation, oxidative stress, and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate in lab experiments is its high potency and specificity. This compound can be used to selectively target specific enzymes and proteins, which can help researchers to better understand the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate. One of the most promising directions is the development of this compound as a drug candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of analogs and derivatives of this compound may lead to the discovery of new compounds with improved potency and selectivity.

Synthesis Methods

The synthesis of 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 4-bromoacetophenone with cyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with sodium acetate and acetic anhydride.

Scientific Research Applications

The potential applications of 4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl acetate in scientific research are vast. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10(18)21-12-8-6-11(7-9-12)17-15(19)13-4-2-3-5-14(13)16(17)20/h6-9,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJJQECXEFTFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.